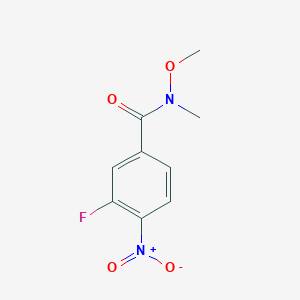

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

概要

説明

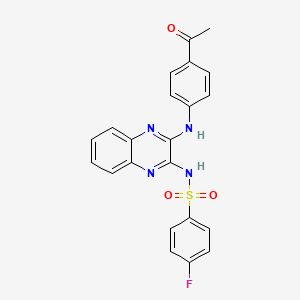

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C9H9FN2O4 . It is a white to yellow powder or crystal .

Synthesis Analysis

The synthesis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide involves a reaction with diisobutylaluminium hydride in tetrahydrofuran at 0℃ for 0.5 hours, followed by a reaction with hydrogen chloride and water in tetrahydrofuran . The yield of this reaction is approximately 88% .Molecular Structure Analysis

The InChI code for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide has a molecular weight of 228.18 . It is soluble, with a solubility of 1.71 mg/ml . The compound has a high GI absorption and is a CYP1A2 inhibitor . It is stored in dry conditions at 2-8°C .科学的研究の応用

Synthesis and Pharmaceutical Applications The chemical compound 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, while not directly cited in the provided references, is structurally related to compounds that have been extensively studied for their synthesis methods and potential pharmaceutical applications. A practical synthesis approach for related fluoro and nitro-substituted compounds has been developed, highlighting the significance of such chemical structures in pharmaceutical manufacturing. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of anti-inflammatory materials, showcases the utility of fluoro and nitro groups in facilitating complex chemical reactions and enhancing the pharmacological profile of synthetic molecules (Qiu et al., 2009).

Anticancer Compound Development Research on the structure-activity relationship of natural and synthetic compounds indicates that functional groups such as fluoro, methoxy, methyl, and nitro play a pivotal role in the design of anticancer drugs. These groups have been identified to possess anti-migration and anti-proliferation activities, which are crucial in the development of effective anticancer therapies. The manipulation of these functional groups in drug molecules can lead to significant improvements in their anticancer efficacy (Liew et al., 2020).

Nucleophilic Aromatic Substitution Studies The understanding of nucleophilic aromatic substitution reactions is fundamental in organic chemistry and pharmaceutical science. Studies on the substitution of the nitro-group in aromatic compounds, such as the one involving piperidine and dinitrobenzene, provide insights into reaction mechanisms that are critical for designing synthetic pathways for drug development. This knowledge is directly applicable to the synthesis and modification of compounds like 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, facilitating the exploration of their therapeutic potentials (Pietra & Vitali, 1972).

Safety and Hazards

The compound is classified as a warning under the GHS pictogram . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

3-fluoro-N-methoxy-N-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCCKBPILZXRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2439561.png)

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2439567.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439572.png)

![[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2439576.png)

![N'~1~,N'~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'~1~,N'~3~-dimethylmalonohydrazide](/img/structure/B2439578.png)

![N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine](/img/structure/B2439579.png)

![Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate](/img/structure/B2439580.png)